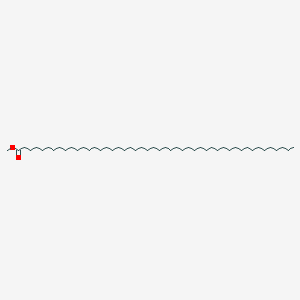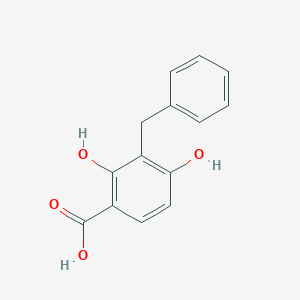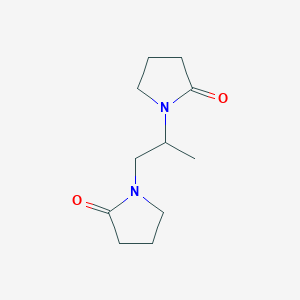
2-(3-Methylbutyl)-1,3,2-dithiaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbutyl)-1,3,2-dithiaborolane is an organoboron compound characterized by the presence of a boron atom bonded to two sulfur atoms and a 3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)-1,3,2-dithiaborolane typically involves the reaction of boron trichloride with a thiol compound under controlled conditions. One common method is the reaction of boron trichloride with 3-methylbutyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(3-Methylbutyl)-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学的研究の応用
2-(3-Methylbutyl)-1,3,2-dithiaborolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.
作用機序
The mechanism of action of 2-(3-Methylbutyl)-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, which can then participate in various biochemical pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
類似化合物との比較
Similar Compounds
- 2-(3-Methylbutyl)-1,3,2-dithiaborane
- 2-(3-Methylbutyl)-1,3,2-dithiaboronate
- 2-(3-Methylbutyl)-1,3,2-dithiaboramide
Uniqueness
2-(3-Methylbutyl)-1,3,2-dithiaborolane is unique due to its specific structure, which imparts distinct chemical properties such as high reactivity and stability. Its ability to form stable complexes with various nucleophiles makes it particularly valuable in organic synthesis and materials science.
特性
CAS番号 |
88686-84-4 |
|---|---|
分子式 |
C7H15BS2 |
分子量 |
174.1 g/mol |
IUPAC名 |
2-(3-methylbutyl)-1,3,2-dithiaborolane |
InChI |
InChI=1S/C7H15BS2/c1-7(2)3-4-8-9-5-6-10-8/h7H,3-6H2,1-2H3 |
InChIキー |
UEFRDXMRGYPZNQ-UHFFFAOYSA-N |
正規SMILES |
B1(SCCS1)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


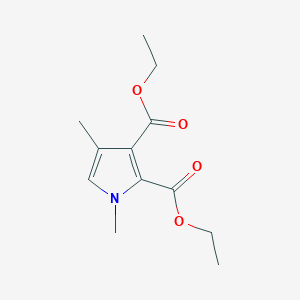
![benzoic acid;2-[(4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl]ethanol](/img/structure/B14384854.png)
![N-[3-(1H-Benzimidazol-2-yl)propyl]-N'-phenylthiourea](/img/structure/B14384855.png)
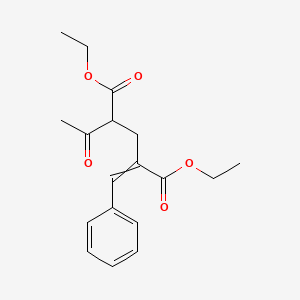
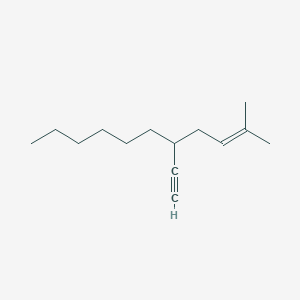
![Spiro[1,3-benzodithiole-2,1'-cycloheptane]](/img/structure/B14384887.png)

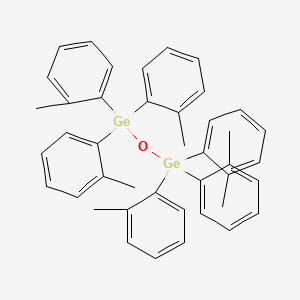

![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)
